molecular formula C22H21IN2O3S B5235286 N~2~-(2,5-dimethylphenyl)-N~1~-(4-iodophenyl)-N~2~-(phenylsulfonyl)glycinamide

N~2~-(2,5-dimethylphenyl)-N~1~-(4-iodophenyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No. B5235286
M. Wt: 520.4 g/mol
InChI Key: OBPUOEDPCHOCNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-(2,5-dimethylphenyl)-N~1~-(4-iodophenyl)-N~2~-(phenylsulfonyl)glycinamide, commonly known as DIDS, is a chemical compound that has been extensively studied for its biochemical and physiological effects. It belongs to the class of sulfonylureas and is widely used in scientific research as an inhibitor of chloride channels and anion exchange proteins.

Mechanism of Action

The mechanism of action of DIDS involves the inhibition of chloride channels and anion exchange proteins by binding to specific sites on these proteins. DIDS binds to the extracellular domain of the CFTR chloride channel and prevents the channel from opening. It also binds to the intracellular domain of the Ca^2+-activated chloride channel and prevents the channel from closing. DIDS binds to the anion exchange proteins and prevents the exchange of anions across the cell membrane.
Biochemical and Physiological Effects
The biochemical and physiological effects of DIDS are varied and depend on the specific chloride channel or anion exchange protein that is inhibited. Inhibition of the CFTR chloride channel by DIDS has been shown to reduce the transport of chloride ions across the cell membrane, which can lead to the accumulation of mucus in the lungs and other organs. Inhibition of the Ca^2+-activated chloride channel by DIDS has been shown to reduce the secretion of fluid in the airways, which can lead to dehydration and dryness of the airways. Inhibition of the anion exchange proteins by DIDS has been shown to reduce the transport of anions across the cell membrane, which can affect the pH balance of the cell and lead to acidosis.

Advantages and Limitations for Lab Experiments

The advantages of using DIDS in lab experiments include its specificity for chloride channels and anion exchange proteins, its well-characterized mechanism of action, and its availability as a commercial product. However, the limitations of using DIDS in lab experiments include its potential toxicity, its limited solubility in aqueous solutions, and its potential interference with other cellular processes.

Future Directions

For research on DIDS include the development of more specific inhibitors of chloride channels and anion exchange proteins, the investigation of the role of DIDS in the regulation of cellular pH and acid-base balance, and the development of novel therapeutic agents based on the structure and function of DIDS. Additionally, the use of DIDS in combination with other drugs or therapies may provide new avenues for the treatment of diseases such as cystic fibrosis and other respiratory disorders.

Synthesis Methods

The synthesis of DIDS involves the reaction of 2,5-dimethylphenylamine, 4-iodoaniline, and benzenesulfonyl chloride in the presence of triethylamine. The resulting product is then purified using column chromatography to obtain pure DIDS.

Scientific Research Applications

DIDS has been extensively used in scientific research as an inhibitor of chloride channels and anion exchange proteins. It has been shown to inhibit the activity of several chloride channels, including the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel, the Ca^2+-activated chloride channel, and the volume-regulated anion channel. DIDS has also been shown to inhibit the activity of several anion exchange proteins, including the band 3 protein, the anion exchanger 1, and the anion exchanger 2.

properties

IUPAC Name

2-[N-(benzenesulfonyl)-2,5-dimethylanilino]-N-(4-iodophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21IN2O3S/c1-16-8-9-17(2)21(14-16)25(29(27,28)20-6-4-3-5-7-20)15-22(26)24-19-12-10-18(23)11-13-19/h3-14H,15H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBPUOEDPCHOCNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N(CC(=O)NC2=CC=C(C=C2)I)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21IN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[N-(benzenesulfonyl)-2,5-dimethylanilino]-N-(4-iodophenyl)acetamide

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